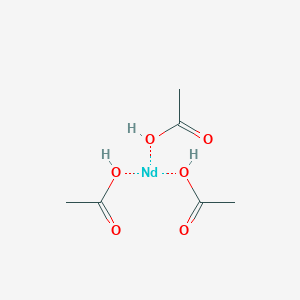
Neodymium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium acetate is an inorganic salt composed of a neodymium atom trication and three acetate groups as anions, where neodymium exhibits the +3 oxidation state . It has a chemical formula of Nd(CH₃COO)₃ and commonly occurs as a light purple powder . This compound is known for its solubility in water and its use in various scientific applications.
Preparation Methods
Neodymium acetate can be synthesized through neutralization reactions involving neodymium oxide, neodymium hydroxide, or neodymium carbonate with acetic acid . The reactions are as follows:
- Neodymium oxide:
6CH3COOH+Nd2O3→2Nd(CH3COO)3+3H2O
- Neodymium hydroxide:
3CH3COOH+Nd(OH)3→Nd(CH3COO)3+3H2O
- Neodymium carbonate:
6CH3COOH+Nd2(CO3)3→2Nd(CH3COO)3+3H2O+3CO2↑
Chemical Reactions Analysis
Neodymium acetate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common.
Substitution: It can react with other compounds to form different neodymium salts, such as neodymium chloride when reacted with hydrochloric acid.
Complex Formation: This compound can form complexes with other ligands, enhancing its solubility and reactivity.
Scientific Research Applications
Neodymium acetate has several applications in scientific research:
Electron Microscopy: It is used as a non-toxic, non-radioactive contrast agent in electron microscopy, replacing uranyl acetate.
Material Science: It is used in the synthesis of neodymium-doped materials, such as neodymium-doped yttrium silicate nanophosphors.
Catalysis: This compound serves as a catalyst in various organic reactions.
Medical Imaging: It is explored as a contrast agent for X-ray phase-contrast tomography.
Mechanism of Action
The mechanism of action of neodymium acetate in its applications involves its ability to bind to specific molecular targets. In electron microscopy, it binds to tissue sections, providing contrast by scattering electrons . In catalysis, it facilitates reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Neodymium acetate is compared with other neodymium compounds and lanthanide acetates:
Neodymium Chloride (NdCl₃): Similar in reactivity but used in different applications.
Neodymium Nitrate (Nd(NO₃)₃): More soluble in water and used in different synthesis processes.
Cerium Acetate (Ce(CH₃COO)₃): Another lanthanide acetate with similar properties but different catalytic activities.
This compound stands out due to its non-toxic nature and versatility in various scientific applications.
Properties
IUPAC Name |
acetic acid;neodymium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Nd/c3*1-2(3)4;/h3*1H3,(H,3,4); |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNSCEZLBLIJAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Nd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NdO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: Light purple crystals; [Strem Chemicals MSDS] |
Source


|
| Record name | Neodymium(III) acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21225 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1144139.png)


